Cas no 73-32-5 (L-Isoleucine)

L-Isoleucine 化学的及び物理的性質
名前と識別子
-
- L-Isoleucine
- 2-Amino-3-methylvaleric acid
- (2S)-2-Amino-3-methylpentanoic acid
- (2S,3S)-(+)-Isoleucine
- Isoleucine
- L-2-Amino-3-methylvaleric Acid
- L-(+)-Isoleucine
- MeiDaLin
- (2S,3S)-2-Amino-3-methylpentanoic acid
- CultureSure L-Isoleucine, Animal-derived-free
- DL-ISOLEUCINE
- H-Ile-OH
- ISOLEUCINE, L-(P)
- (2S,3S)-Ile
- (S)-isoleucin
- H-L-ILE-OH
- H-lle-OH
- ILE
- Isoleucin
- L(+)-Isoleucin
- L-2-AMino-3-Methylpentanoic acid
- L-2-AMino-3-Methylvaleric acid
- L-Ile (2S,3S)
- L-Isoieucine
- L-Isoleusine
- N-methyl Ile
- Z-(s,S)-isoleucine
- L-lsoleucine
- (S)-Isoleucine
- 2S,3S-Isoleucine
- (S,S)-Isoleucine
- erythro-L-Isoleucine
- L-Ile
- alpha-Amino-beta-methylvaleric acid
- Isoleucine (VAN)
- Isoleucinum [Latin]
- Isoleucina [Spanish]
- Valeric acid, 2-amino-3-methyl-
- Norvaline, 3-methyl-
- L-Norvaline, 3-methyl-, erythro-
- ISOLEUCINE, L-
- Acetic acid, amino-sec-butyl-
- Pentanoic acid, 2-amino-3-methyl-
- iso-leucine
- (2S,3S)
- CultureSure® L-Isoleucine, Animal-derived-free
- (2R,3R)-2-Amino-3-methylvaleric acid
- allo-L-isoleucine
- D-isoleucine
- L-isoleucine anion
- L-isoleucinate
- (2S,3R)-2-amino-3-methylpentanoic acid
- I
- alle
- (1S,2S)-1-carboxy-2-methylbutan-1-aminium
- (2S,3S)-2-amino-3-methylpentanoate
- threo-3-methyl-L-Norvaline
- D-isoleucinate
- D-isoleucine anion
- D-isoleucinium
- DIL
- (R)-2-Amino-(S)-3-methylvaleric acid
- L-Alloisoleucine
- (2R,3R)-2-amino-3-methylpentanoic acid
- threo-L-Isoleucine
- L-isoleucine cation
- (1R,2R)-1-carboxy-2-methylbutan-1-aminium
- (2R,3R)-2-amino-3-methylpentanoate
- D-isoleucine cation
- L(+)-Alloisoleucine
- L-isoleucinium
- Isoleucine Solution
- DTXSID2046882
- Norvaline, 3-methyl-, erythro-
- L-Isoleucine, 99%
- DL-Allo-isoleucine
- L-ISOLEUCINE [JAN]
- L-Isoleucine, from non-animal source, meets EP, JP, USP testing specifications, suitable for cell culture, 98.5-101.0%
- Pharmakon1600-01301004
- (2S,3S)-2-amino-3-methyl-Pentanoic acid
- DTXSID1047441
- FEMA NO. 4675
- ISOLEUCINE DL-FORM [MI]
- Q-201311
- NSC 46708
- ISOLEUCINE [USAN]
- E46116A2-987C-4709-9E80-A64DA838D5A1
- 2-Amino-3-methylvalerate
- DL-ISOLEUCINE [FCC]
- L-Isoleucine, United States Pharmacopeia (USP) Reference Standard
- LMFA01100047
- CAS-443-79-8
- 1160211-67-5
- FEMA No. 3295
- Isoleucine (USP)
- UNII-5HX0BYT4E3
- (2S,3S)-2-amino-3-methyl-Pentanoate
- (L)-Isoleucine
- L-Isoleucine (H-L-Ile-OH)
- (2S,3S)-a-Amino-b-methyl-n-valeric acid
- (S-(R*,R*))-2-Amino-3-methylpentanoic acid
- Isoleucina
- (2S,3S)-alph-Amino-beta-methylvaleric acid
- L- iso-Leucine
- Pentanoic acid, 2-amino-3-methyl-, [S-(R*,R*)]-
- I0181
- (2S,3S)-a-Amino-b-methylvaleric acid
- HY-N0771
- bmse000041
- EN300-52623
- L-Isoleucine, certified reference material, TraceCERT(R)
- Isoleucine (L-Isoleucine)
- L-[14C]Isoleucine
- ISOLEUCINE [INN]
- L-Isoleucine, Pharmaceutical Secondary Standard; Certified Reference Material
- ISOLEUCINE [II]
- GTPL3311
- CCG-266114
- SBI-0633514.0002
- (2S,3S)-alpha-Amino-beta-merthyl-n-valerate
- L-Isoleucine, 99%, FCC, FG
- 73-32-5
- Tox21_112765
- NS00009745
- HSDB 7798
- L-Isoleucine (H-lle-OH)
- Tox21_112765_1
- LEUCINE IMPURITY A [EP IMPURITY]
- (2S,3S)-.alpha.-Amino-.beta.-methyl-n-valeric acid
- F8880-9085
- SCHEMBL8869
- BDBM18140
- ISOLEUCINE [MI]
- (+)-L-isoleucine
- DL-ISOLEUCINE [FHFI]
- (2S,3S)-alpha-Amino-beta-merthylvaleric acid
- EINECS 207-139-8
- L-Isoleucine, reagent grade, >=98% (HPLC)
- [S-(R*,R*)]-2-Amino-3-methylpentanoic acid
- CHEMBL1233584
- (2S,3S)-alpha-Amino-beta-methyl-n-valerate
- CHEBI:17191
- FD20022
- ISOLEUCINE [MART.]
- 2S-Amino-3S-methylpentanoic acid
- Q484940
- EINECS 200-798-2
- Isoleucine, European Pharmacopoeia (EP) Reference Standard
- NSC760109
- Isoleucine, DL-
- L-iso-leucine
- [S-(R*,R*)]-2-Amino-3-methylpentanoate
- NCGC00181164-01
- AKOS015842027
- L-ISOLEUCINE [FCC]
- Isoleucine, L- (8CI)
- Isoleucine [USAN:INN]
- (2S,3S)-a-Amino-b-methyl-n-valerate
- NSC-760109
- (2S,3S)-alpha-Amino-beta-methylvalerate
- C00407
- ISOLEUCINE DL-FORM
- UNII-04Y7590D77
- sec-C4H9CH(NH2)COOH
- ISOLEUCINE [HSDB]
- M03002
- Z756427442
- H-Ile
- DTXCID201323037
- L-Isoleucine: D-allo-isoleucine
- L-Isoleucine, Vetec(TM), 98.5%
- L-Isoleucine,(S)
- (2S,3S)-a-Amino-b-methylvalerate
- (2S,3S)-alpha-Amino-beta-merthylvalerate
- (2S,3S)-2-Amino-3-methylpentanoicacid
- ISOLEUCINE [USP MONOGRAPH]
- AC-34995
- 04Y7590D77
- CCRIS 5229
- (2S,3S)-alpha-Amino-beta-methyl-n-valeric acid
- CS-W018502
- 5HX0BYT4E3
- AS-11616
- L-Isoleucine, Vetec(TM) reagent grade, >=98%
- NSC-9958
- bmse000884
- L-ISOLEUCINE [USP-RS]
- 2-amino-3-methylpentanoate
- s3752
- MFCD00004268
- L-Isoleucine, SAJ special grade, >=99.0%
- ISOLEUCINE [VANDF]
- Isoleucinum
- Pentanoic acid, 2-amino-3-methyl-, (2S,3S)-
- 2-Amino-3-methylpentanoic acid, (S-(R*,R*))-
- NCGC00274084-01
- D00065
- NSC 9958
- (S,S)-2-amino-3-methyl-pentanoicacid;(s,s)-isoleucine;[S-(R*,R*)]-2-Amino-3-methylpentanoic acid
- L-Isoleucine (JP18)
- L-Isoleucine, BioUltra, >=99.5% (NT)
- BP-20357
- VALINE IMPURITY B [EP IMPURITY]
- MFCD00064222
- (2S,3S)-alpha-Amino-beta-methylvaleric acid
- Ile-OH
- DB00167
- AI3-18474
- (2S,3S)-alph-Amino-beta-methylvalerate
- bmse000866
- Isoleucine [USAN:USP:INN:BAN]
- ISOLEUCINE [WHO-DD]
- ISOLEUCINE [EP MONOGRAPH]
- (+/-)-erythro-2-Amino-3-methylpentanoic acid
- .alpha.-Amino-.beta.-methylvaleric acid, (2S,3S)-
- L-Isoleucine, Cell Culture Reagent (H-L-Ile-OH)
- Pentanoic acid, 2-amino-3-methyl-, (S-(R*,R))-
- Acetic acid, amino(1-methylpropyl)-, (R*,R*)-
- NSC46708
- (2S,3S)-alpha-Amino-beta-merthyl-n-valeric acid
- NSC-46708
-
- MDL: MFCD00064222
- インチ: 1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
- InChIKey: AGPKZVBTJJNPAG-WHFBIAKZSA-N
- ほほえんだ: O([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])[H])=O
- BRN: 1721792
計算された属性
- せいみつぶんしりょう: 131.094629g/mol
- ひょうめんでんか: 0
- XLogP3: -1.7
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 131.094629g/mol
- 単一同位体質量: 131.094629g/mol
- 水素結合トポロジー分子極性表面積: 63.3Ų
- 重原子数: 9
- 複雑さ: 103
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- ぶんしりょう: 131.17
じっけんとくせい
- Temperature: When heated to decomposition, it emits toxic fumes of /nitric oxide/.
- Dissociation Constants: pK1 = 2.36 (SRC: carboxylic acid); pK2 = 9.68 (SRC: amine)
- Taste: Bitter
- 色と性状: エタノール中で結晶化した白色結晶フレークまたは結晶粉末は、菱形葉またはフレーク結晶を形成することができる。無味、やや苦味がある。
- 密度みつど: 1.2930 (estimate)
- ゆうかいてん: 288 °C (dec.) (lit.)
- ふってん: 225.8oCat 760 mmHg
- フラッシュポイント: 90.3℃
- 屈折率: 40.5 ° (C=4, 6mol/L HCl)
- PH値: 5.5-6.5 (40g/l, H2O, 20℃)
- ようかいど: 1 M HCl: 50 mg/mL
- すいようせい: 41.2 g/L (50 ºC)
- PSA: 63.32000
- LogP: 1.14470
- マーカー: 5179
- FEMA: 4675 | L-ISOLEUCINE
- 酸性度係数(pKa): 2.32, 9.76(at 25℃)
- じょうきあつ: 6.85X10-9 mm Hg at 25 °C (est)
- 昇華点: 168-170 ºC
- 光学活性: [α]20/D +38.6 to +42.5°, c = 4 in 6 M HCl
- ひせんこうど: 41 º (c=4, 6N HCl)
- ようかいせい: これようかいど in water is 41.2 g / L (25 ℃), insoluble in hot alcohol (0.13% at 80 ℃) and hot acetic acid, insoluble in ether
L-Isoleucine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 40:発癌作用の証拠は限られている。
- セキュリティの説明: S24/25
- RTECS番号:NR4705000
-
危険物標識:
- TSCA:Yes
- リスク用語:R40
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
L-Isoleucine 税関データ
- 税関コード:29224995
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
L-Isoleucine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W018502-1kg |
L-Isoleucine |
73-32-5 | ≥98.0% | 1kg |
$99.0 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L21801-200mg |
L-Isoleucine |
73-32-5 | 200mg |
¥58.0 | 2021-09-09 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | I5281-10KG |
L-Isoleucine |
73-32-5 | 10KG |
¥123919.19 | 2022-02-22 | ||
AAPPTec | AHI101-500g |
H-Ile-OH |
73-32-5 | 500g |
$280.00 | 2024-07-19 | ||
Enamine | EN300-52623-2.5g |
(2S,3S)-2-amino-3-methylpentanoic acid |
73-32-5 | 93% | 2.5g |
$25.0 | 2023-09-05 | |
FUJIFILM | 034-23745-500G |
CultureSure® L-Isoleucine, Animal-derived-free |
73-32-5 | 500g |
JPY 82400 | 2023-09-15 | ||
BAI LING WEI Technology Co., Ltd. | 167203-500G |
L-Isoleucine, 99% |
73-32-5 | 99% | 500G |
¥ 1064 | 2022-04-26 | |
abcr | AB177057-100 g |
L-Isoleucine (H-L-Ile-OH); . |
73-32-5 | 100g |
€97.50 | 2023-05-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | I2752-5G |
L-Isoleucine |
73-32-5 | 98% | 5g |
¥415.07 | 2024-12-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900472-50G |
L-Isoleucine |
73-32-5 | ≥98% | 50G |
¥131.16 | 2022-02-21 |
L-Isoleucine サプライヤー
L-Isoleucine 関連文献
-
Dingxi Cheng,Huiyu Zhu,Qisheng Liu Anal. Methods 2014 6 3095
-
Anton I. Isakov,Heike Lorenz,Andrey A. Zolotarev,Elena N. Kotelnikova CrystEngComm 2020 22 986
-
Zoe J. Anderson,Christian Hobson,Rebecca Needley,Lijiang Song,Michael S. Perryman,Paul Kerby,David J. Fox Org. Biomol. Chem. 2017 15 9372
-
Elena N. Kotelnikova,Anton I. Isakov,Heike Lorenz CrystEngComm 2017 19 1851
-
Elena N. Kotelnikova,Anton I. Isakov,Heike Lorenz CrystEngComm 2018 20 2562
-
6. Pyrrolizidine alkaloid biosynthesis. Relative rates of incorporation of the isomers of isoleucine into the necic acid component of senecionineNoel M. Davies,David H. G. Crout J. Chem. Soc. Perkin Trans. 1 1974 2079
-
Sung-Sik Lee,Jae-ung Lee,Ju Hyeon Oh,Soojin Park,Yin Hong,Byeong Ki Min,Hyun Hee L. Lee,Hugh I. Kim,Xianglei Kong,Sungyul Lee,Han Bin Oh Phys. Chem. Chem. Phys. 2018 20 30428
-
Ming Zhang,Shengliang Zhong,Yiyuan Peng,Jianwen Jiang,Yongli Zhao,Changfeng Wan,Zhenming Zhang,Rongli Zhang,Ai Qin Zhang Org. Chem. Front. 2021 8 133
-
9. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatinePaul Lloyd-Williams,Patricia Monerris,Isabel Gonzalez,Gemma Jou,Ernest Giralt J. Chem. Soc. Perkin Trans. 1 1994 1969
-
Min Tian,Jinghui Heng,Hanqing Song,Yufeng Zhang,Fang Chen,Wutai Guan,Shihai Zhang Food Funct. 2019 10 3356
L-Isoleucineに関する追加情報
What Is L-Isoleucine (73-32-5) and Its Role in Biomedical Research?
L-Isoleucine (CAS: 73-32-5) is one of the nine essential amino acids crucial for human health, playing a pivotal role in protein synthesis, metabolic regulation, and immune function. As a branched-chain amino acid (BCAA), it is widely studied in biomedical and pharmaceutical research for its potential in treating metabolic disorders, muscle wasting, and even neurological conditions. Researchers have identified its significance in mTOR pathway activation, which is linked to cell growth and autophagy—a hot topic in anti-aging and cancer therapy. With the rise of personalized medicine, the demand for high-purity L-Isoleucine (73-32-5) has surged, particularly in nutraceutical and therapeutic formulations. Its applications extend to sports nutrition and post-surgical recovery, making it a versatile compound in modern healthcare.
L-Isoleucine (73-32-5) in Metabolic Disorder Therapies: Current Advancements
Recent studies highlight L-Isoleucine (73-32-5) as a promising candidate for managing type 2 diabetes and obesity. Its ability to enhance insulin sensitivity and regulate glucose metabolism has attracted attention in drug development. For instance, preclinical trials demonstrate its role in AMPK pathway modulation, a key mechanism in metabolic homeostasis. Pharmaceutical companies are exploring L-Isoleucine derivatives to improve bioavailability and target specificity. Additionally, its synergy with other BCAAs like leucine and valine is under investigation for combination therapies. With the global metabolic disorder market expanding, 73-32-5 is poised to become a cornerstone in next-generation treatments.
The Impact of L-Isoleucine (73-32-5) on Muscle Recovery and Athletic Performance
Athletes and fitness enthusiasts increasingly rely on L-Isoleucine (73-32-5) for muscle protein synthesis and fatigue reduction. Clinical studies confirm its efficacy in post-exercise recovery, reducing muscle damage markers like creatine kinase. The compound’s role in BCAA supplementation is backed by its ability to spare glycogen stores during endurance activities. Sports nutrition brands now prioritize 73-32-5 in formulations targeting lean mass retention and performance enhancement. Furthermore, its anti-catabolic properties make it valuable for aging populations combating sarcopenia. As research evolves, optimized dosing strategies for L-Isoleucine are expected to redefine athletic and clinical nutrition standards.
Quality Control and Safety Standards for L-Isoleucine (73-32-5) in Pharmaceutical Applications
The pharmaceutical-grade production of L-Isoleucine (73-32-5) demands stringent quality control to meet FDA and EMA guidelines. Impurity profiling, chiral purity, and endotoxin testing are critical for its use in injectable formulations. Advances in biocatalytic synthesis have improved yield and sustainability, addressing supply chain challenges. Regulatory bodies emphasize Good Manufacturing Practices (GMP) to ensure batch consistency, especially for critical care nutrition. With counterfeit APIs posing risks, analytical techniques like HPLC-MS are employed to verify authenticity. As demand grows, industry stakeholders focus on green chemistry to align with global sustainability goals.
Future Prospects: L-Isoleucine (73-32-5) in Neuroprotection and Immune Modulation
Emerging research explores L-Isoleucine (73-32-5) beyond traditional applications, particularly in neurodegenerative diseases like Alzheimer’s. Its neuroprotective effects, mediated through BDNF upregulation, show promise in preclinical models. Additionally, its immunomodulatory properties are being tested in autoimmune therapies, with early data suggesting cytokine regulation. The compound’s low toxicity profile enhances its appeal for long-term therapeutic use. Collaborative efforts between academia and biotech firms aim to unlock its full potential, positioning 73-32-5 as a multi-target agent in precision medicine. Future clinical trials will likely expand its therapeutic repertoire, solidifying its role in 21st-century medicine.

